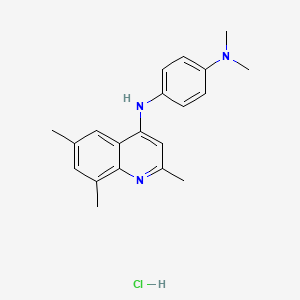![molecular formula C20H24N2O4S B3982769 N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide](/img/structure/B3982769.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide
Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1994 by scientists at Sankyo Co., Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins from arachidonic acid. COX-2 is induced by various stimuli such as cytokines, growth factors, and inflammatory mediators. Inhibition of COX-2 by this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and angiogenesis in vitro and in vivo. This compound has been investigated for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide is a selective inhibitor of COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological conditions. However, it has been shown to have off-target effects on other enzymes such as COX-1 and lipoxygenase. This compound is also relatively expensive and may not be readily available in some laboratories.
Future Directions
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease. Further studies are needed to investigate its efficacy and safety in human trials. This compound may also be useful in combination with other drugs for the treatment of various diseases. Future studies may also investigate the effects of this compound on other pathways and enzymes involved in inflammation and cancer.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide has been widely used in scientific research to study the role of COX-2 enzyme in various physiological and pathological conditions. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been used to investigate the effects of COX-2 inhibition on cancer cell growth, angiogenesis, and apoptosis.
properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16(17-5-3-2-4-6-17)15-20(23)21-18-7-9-19(10-8-18)27(24,25)22-11-13-26-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHDYKDBNROVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3982695.png)

![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)
![2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3982725.png)
![1-{3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B3982733.png)

![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(benzylthio)-1,3,4-thiadiazole](/img/structure/B3982747.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B3982749.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982754.png)
![1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl (benzoylamino)(phenyl)acetate](/img/structure/B3982758.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3982773.png)
![1-allyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982780.png)
![methyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B3982789.png)